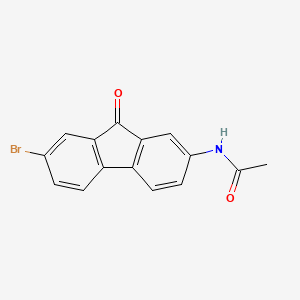

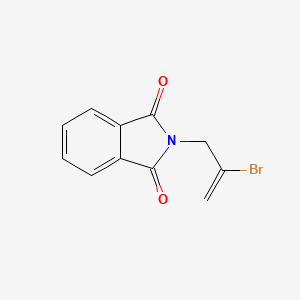

2-(2-Bromoallyl)isoindoline-1,3-dione

Vue d'ensemble

Description

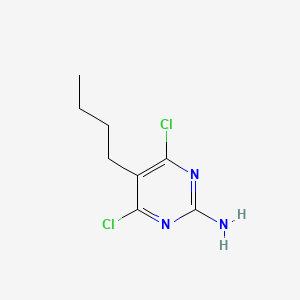

The compound “2-(2-Bromoallyl)isoindoline-1,3-dione” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It contains three crystallographically independent molecules .

Synthesis Analysis

The synthesis of N-isoindoline-1,3-dione heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis

The asymmetric unit of the title compound, C10H8BrNO2, contains three crystallographically independent molecules . Two of the N—C—C—Br side chains adopt anti conformations [torsion angles = −179.8 (5) and −179.4 (4)°] and the other is gauche [−66.5 (6)°] .Chemical Reactions Analysis

N-isoindoline-1,3-diones heterocycles have emerged as a prominent class of compounds due to their diverse chemical reactivity and promising applications . The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored .Physical And Chemical Properties Analysis

The asymmetric unit of the title compound, C10H8BrNO2, contains three crystallographically independent molecules . The crystal structure features short Br…O [3.162 (5)Å] contacts, C—H…O hydrogen bonds and numerous π–π stacking interactions [centroid–centroid separations = 3.517 (4)–3.950 (4)Å] .Applications De Recherche Scientifique

Antimicrobial Studies

- Synthesis and Antimicrobial Activity : Ghabbour et al. (2016) synthesized a compound related to 2-(2-Bromoallyl)isoindoline-1,3-dione and evaluated its antimicrobial activities. The compound exhibited moderate activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

- Synthesis and Characterization for Antimicrobial Application : Sabastiyan and Suvaikin (2012) synthesized a derivative and its metal complexes, studying their antimicrobial activity, which was found to be significant (Sabastiyan & Suvaikin, 2012).

Cancer Research

- Evaluation as Anticancer Agents : A study by Radwan et al. (2020) on isoindoline-1,3-dione derivatives revealed potential inhibitory effects on the viability of blood cancer cells (Radwan et al., 2020).

Computational and Structural Studies

- Computational Analysis : Özdemir Tarı and Demirtaş (2022) performed a computational chemistry analysis on a similar molecule, providing insights into the structural properties of such compounds (Özdemir Tarı & Demirtaş, 2022).

- Crystal and Molecular Structure Analysis : The work by Duru et al. (2018) involved synthesizing and characterizing 2-(4-ethoxyphenyl)isoindoline-1,3-dione, focusing on its crystal structure (Duru et al., 2018).

Mécanisme D'action

Orientations Futures

The aim of future research is to give a broad picture of recent scientific research on the synthesis of isoindolines-1,3-diones molecules . The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents . Additionally, the review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

Propriétés

IUPAC Name |

2-(2-bromoprop-2-enyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIRTORSRBLZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B3268927.png)